

An In-depth Technical Guide to **tert-Butyl (4-oxo-4-phenylbutyl)carbamate**

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	<i>tert-Butyl (4-oxo-4-phenylbutyl)carbamate</i>
Cat. No.:	B056628

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of **tert-Butyl (4-oxo-4-phenylbutyl)carbamate**. This information is intended to support researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development.

Core Chemical Properties

tert-Butyl (4-oxo-4-phenylbutyl)carbamate is a carbamate-protected amino ketone that serves as a versatile building block in organic synthesis. Its chemical structure incorporates a phenyl ketone moiety and a Boc-protected amine, making it a valuable intermediate for the synthesis of various nitrogen-containing heterocyclic compounds.

Quantitative Chemical Data

The key physicochemical properties of **tert-Butyl (4-oxo-4-phenylbutyl)carbamate** are summarized in the table below for easy reference and comparison.

Property	Value	Reference
Molecular Formula	C ₁₅ H ₂₁ NO ₃	[1]
Molecular Weight	263.33 g/mol	[1]
Melting Point	90-91 °C	[2]
Boiling Point	406.8 °C at 760 mmHg	[2]
Physical Form	Solid	[2]
CAS Number	116437-41-3	[1]
XLogP3	2.6	[1]
Hydrogen Bond Donor Count	1	[1]
Hydrogen Bond Acceptor Count	3	[1]

Solubility Profile

Based on its structural features, which include both nonpolar (tert-butyl group, phenyl ring, alkyl chain) and polar (carbamate, ketone) moieties, a qualitative solubility profile can be predicted. The compound is expected to exhibit good solubility in a range of organic solvents.

Solvent Class	Representative Solvents	Predicted Solubility
Polar Aprotic	Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate	High
Nonpolar	Toluene, Hexane, Heptane	Moderate to High
Polar Protic	Methanol, Ethanol	Moderate
Aqueous	Water	Low

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of **tert-Butyl (4-oxo-4-phenylbutyl)carbamate** are crucial for its effective utilization in research.

Synthesis of **tert-Butyl (4-oxo-4-phenylbutyl)carbamate**

A common synthetic route to **tert-Butyl (4-oxo-4-phenylbutyl)carbamate** involves the Friedel-Crafts acylation of benzene with a suitably protected aminobutyric acid derivative.

Materials:

- N-Boc-4-aminobutyric acid
- Thionyl chloride or Oxalyl chloride
- Benzene
- Aluminum chloride (AlCl_3)
- Dichloromethane (DCM)
- Hydrochloric acid (HCl), aqueous solution
- Sodium bicarbonate (NaHCO_3), aqueous solution
- Brine
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)

Procedure:

- Acid Chloride Formation: To a solution of N-Boc-4-aminobutyric acid in anhydrous DCM, add oxalyl chloride or thionyl chloride dropwise at 0 °C. Allow the reaction to stir at room temperature until the evolution of gas ceases.
- Friedel-Crafts Acylation: In a separate flask, prepare a suspension of anhydrous aluminum chloride in benzene at 0 °C. To this suspension, add the freshly prepared N-Boc-4-aminobutyryl chloride solution dropwise, maintaining the temperature below 10 °C.

- Reaction Quench: After the addition is complete, stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC). Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.
- Work-up: Separate the organic layer and extract the aqueous layer with DCM. Combine the organic layers and wash sequentially with water, saturated aqueous NaHCO₃ solution, and brine.
- Isolation: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

Purification Protocol

The crude **tert-Butyl (4-oxo-4-phenylbutyl)carbamate** can be purified by either recrystallization or column chromatography.

Recrystallization:

- Dissolve the crude product in a minimal amount of a hot solvent, such as ethyl acetate or isopropanol.
- Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
- Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

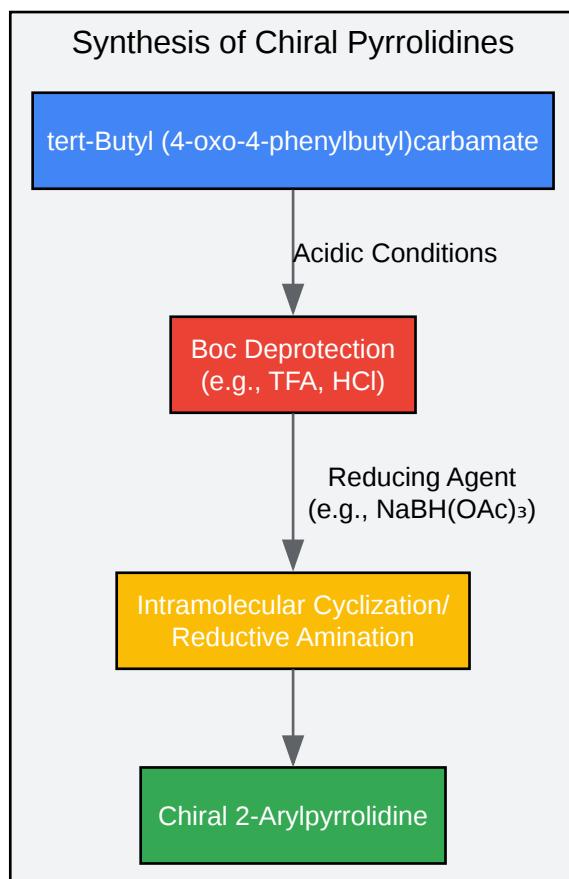
Column Chromatography:

- Prepare a silica gel column using a suitable eluent system, such as a gradient of ethyl acetate in hexanes.
- Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
- Elute the column and collect fractions.
- Monitor the fractions by TLC and combine the fractions containing the pure product.

- Remove the solvent under reduced pressure to obtain the purified compound.

Analytical Methods

The purity and identity of **tert-Butyl (4-oxo-4-phenylbutyl)carbamate** can be confirmed using various analytical techniques.

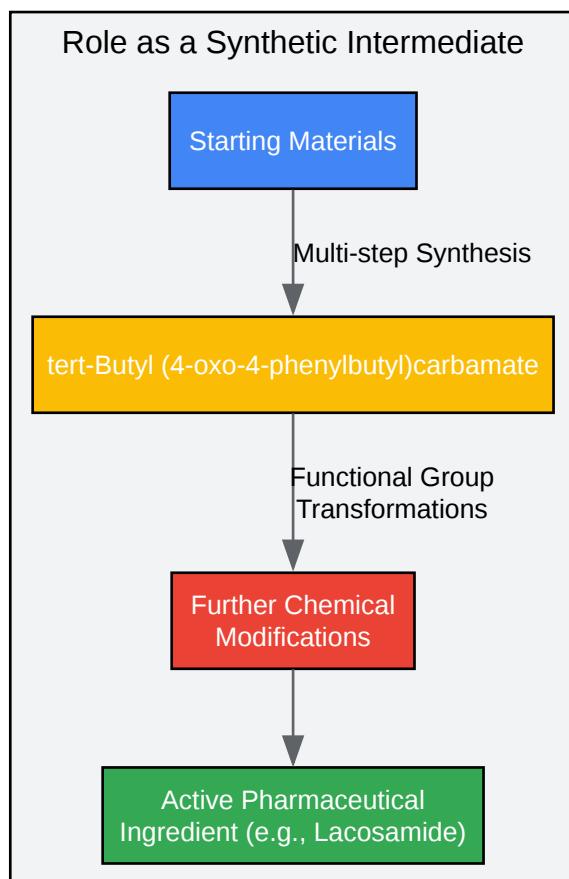

- Thin-Layer Chromatography (TLC): Monitor reaction progress and assess purity using silica gel plates with a mobile phase of ethyl acetate/hexanes. Visualize spots with UV light (254 nm) and/or by staining with a potassium permanganate solution.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: The spectrum will show characteristic signals for the tert-butyl group (a singlet around 1.4 ppm), the methylene groups of the butyl chain, and the aromatic protons of the phenyl group.
 - ^{13}C NMR: The spectrum will display resonances for the carbonyl carbon, the carbons of the phenyl ring, the carbons of the butyl chain, and the carbons of the tert-butyl group.
- Mass Spectrometry (MS): GC-MS can be used to determine the molecular weight and fragmentation pattern of the compound.

Applications in Drug Development

tert-Butyl (4-oxo-4-phenylbutyl)carbamate is a valuable intermediate in the synthesis of various biologically active molecules, particularly in the development of new therapeutics.

Synthesis of Chiral Pyrrolidines

One of the key applications of this compound is in the asymmetric synthesis of chiral 2-arylpyrrolidines. These structures are prevalent in many pharmaceuticals. The general workflow involves the deprotection of the Boc group followed by an intramolecular reductive amination.



[Click to download full resolution via product page](#)

Workflow for Chiral Pyrrolidine Synthesis.

Intermediate in Pharmaceutical Synthesis

This carbamate is also a documented intermediate in the synthesis of active pharmaceutical ingredients (APIs). For instance, it can be utilized in the synthesis of Lacosamide, an anticonvulsant medication. This highlights its importance in constructing complex molecular architectures for drug candidates.

[Click to download full resolution via product page](#)

General Synthetic Pathway Involving the Intermediate.

Safety and Handling

tert-Butyl (4-oxo-4-phenylbutyl)carbamate should be handled with appropriate safety precautions in a laboratory setting.

- GHS Hazard Statements: Harmful if swallowed (H302), Harmful in contact with skin (H312), and Harmful if inhaled (H332).[\[1\]](#)
- Precautionary Measures: Use in a well-ventilated area, wear appropriate personal protective equipment (PPE) including gloves, safety glasses, and a lab coat. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.
- Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.

This technical guide provides a solid foundation for understanding the chemical properties and applications of **tert-Butyl (4-oxo-4-phenylbutyl)carbamate**. For further details on specific experimental conditions and analytical data, consulting the primary literature is recommended.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. tert-Butyl (4-oxo-4-phenylbutyl)carbamate | C15H21NO3 | CID 14267858 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tert-Butyl (4-oxo-4-phenylbutyl)carbamate | 116437-41-3 [sigmaaldrich.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to tert-Butyl (4-oxo-4-phenylbutyl)carbamate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b056628#tert-butyl-4-oxo-4-phenylbutyl-carbamate-chemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com